4-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-METHOXYPHENYL METHYL ETHER
Description
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c1-20-10-6-5-9(8-12(10)21-2)14-18-19-13(11-4-3-7-22-11)16-17-15(19)23-14/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPQLJPWAPUNKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201022532 | |
| Record name | 6-(3,4-dimethoxyphenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201022532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-METHOXYPHENYL METHYL ETHER typically involves the reaction of 2-furyl hydrazine with carbon disulfide and potassium hydroxide to form the intermediate 2-furyl-1,3,4-thiadiazole. This intermediate is then reacted with 2-methoxybenzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-METHOXYPHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furanones, while substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole and triazole rings exhibit significant antimicrobial properties. The specific compound under discussion has been tested for its efficacy against various bacterial strains. Studies have shown that it demonstrates moderate to strong antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
The triazole and thiadiazole derivatives are known for their anticancer activities. Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. For instance, in vitro assays have demonstrated that it can affect the growth of human cancer cell lines, indicating potential therapeutic applications in oncology.
Anti-inflammatory Effects
Compounds with similar structures have been reported to possess anti-inflammatory properties. The presence of the methoxy group may enhance the compound's ability to modulate inflammatory pathways, making it a subject of interest for developing new anti-inflammatory drugs.
Synthesis and Derivatives
The synthesis of 4-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-METHOXYPHENYL METHYL ETHER involves multi-step synthetic routes that can yield various derivatives with modified biological activities. Researchers are exploring these derivatives to optimize their pharmacological profiles.
Neuroprotective Effects
Emerging studies suggest that this compound may exhibit neuroprotective effects against neurodegenerative diseases. Research focusing on its mechanism of action is ongoing, with initial findings indicating potential benefits in models of oxidative stress-induced neuronal damage.
Case Study 1: Antimicrobial Testing
A study conducted on the antimicrobial efficacy of this compound involved testing against Gram-positive and Gram-negative bacteria. Results demonstrated a notable inhibition zone, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
In another research project, the compound was evaluated for its effects on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics. Further mechanistic studies are warranted to elucidate its action pathway.
Mechanism of Action
The mechanism of action of 4-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparisons
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methoxy (target compound) and ethoxy groups improve solubility but may reduce antimicrobial activity compared to nitro or chloro substituents .
- Bulkiness : Bulky groups like 4-iodophenyl (5a) or spirocyclic moieties (8b) correlate with higher melting points and specialized bioactivity .
Pharmacological Activity
Key Observations :
- Antimicrobial Activity : Chloro/nitro substituents (e.g., 8b, 7c) show stronger activity against Mycobacterium tuberculosis than methoxy-containing analogs .
- Anticancer Potential: Indole- and coumarin-substituted derivatives (5a, ) exhibit superior activity due to planar aromatic systems enabling DNA/protein interactions .
Biological Activity
The compound 4-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenyl methyl ether , often referred to in the literature by its chemical structure or CAS number (892687-84-2), is a member of the thiadiazole and triazole family. These compounds are notable for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on various studies and findings.
- Molecular Formula : C16H12N4O2S
- Molecular Weight : 324.36 g/mol
- CAS Number : 892687-84-2
Antimicrobial Activity
Research indicates that derivatives of the 1,2,4-thiadiazole scaffold exhibit significant antimicrobial properties. The compound has been shown to possess activity against various bacterial strains and fungi. For instance, studies have highlighted the efficacy of similar thiadiazole derivatives against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds within this class have demonstrated inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, research has shown that certain derivatives can inhibit the proliferation of breast cancer cells . The specific compound may similarly exhibit these properties due to its structural similarities to known anticancer agents.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic activities of compounds containing the thiadiazole ring are well-documented. Studies have reported that these compounds can reduce inflammation in various animal models . The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes.
Study 1: Antimicrobial Screening
A study conducted by Kumar et al. (2010) evaluated a series of thiadiazole derivatives for their antimicrobial activity. The results indicated that compounds with similar structural motifs to our target compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.
| Compound Name | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| Compound A | MIC = 32 µg/mL | MIC = 16 µg/mL |
| Compound B | MIC = 64 µg/mL | MIC = 32 µg/mL |
Study 2: Anticancer Properties
In a study published by Ibrahim (2009), several thiadiazole derivatives were tested for their anticancer activity against various human cancer cell lines. The results demonstrated that these compounds could induce apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| HeLa | 15 | Cell cycle arrest |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
